molecular formula C24H21ClN2O2S B2661755 N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide CAS No. 850917-41-8

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide

Cat. No.: B2661755
CAS No.: 850917-41-8
M. Wt: 436.95
InChI Key: WCDDGOHUBGFNHD-UHFFFAOYSA-N
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Description

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide is a complex organic compound that features a unique structure combining an indole ring, a phenoxyacetamide moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a chlorophenyl thiol under specific conditions to form the intermediate compound. This intermediate is further reacted with phenoxyacetyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis process. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-chlorophenyl)-1H-indol-3-yl)acetamide
  • N-(2-(4-chlorophenyl)-1H-indol-3-yl)thioacetamide
  • N-(2-(4-chlorophenyl)-1H-indol-3-yl)phenoxyacetamide

Uniqueness

N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)-2-phenoxyacetamide stands out due to the combination of the indole ring and the phenoxyacetamide moiety, which imparts unique chemical and biological properties

Properties

IUPAC Name

N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2S/c25-18-12-10-17(11-13-18)23-24(20-8-4-5-9-21(20)27-23)30-15-14-26-22(28)16-29-19-6-2-1-3-7-19/h1-13,27H,14-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDDGOHUBGFNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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